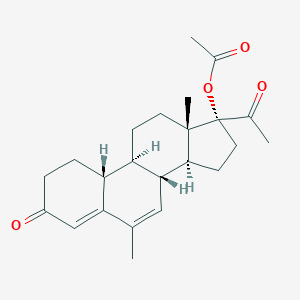
酢酸ノメゲストロール
概要
説明
ノメゲストロール酢酸塩は、19-ノルプロゲステロンから誘導された合成プロゲステロンです。 主に経口避妊薬、閉経期ホルモン療法、および婦人科疾患の治療に使用されます 。この化合物は、その高いプロゲステロン活性とプロゲステロン受容体に対する選択的活性で知られており、生殖医療における貴重な薬剤となっています。
2. 製法
合成経路と反応条件: ノメゲストロール酢酸塩は、17α-ヒドロキシプロゲステロン酢酸塩から合成されます。このプロセスには、エーテル化付加と脱離、続いて水素化還元反応が含まれ、粗生成物が得られます。 この粗生成物は、酢酸エチルを用いて結晶化されます 。 別の方法では、Rh-Binap触媒を使用し、温和な反応条件と触媒の再利用が可能になります .
工業生産方法: ノメゲストロール酢酸塩の工業生産は、環境への影響を最小限に抑えながら、収率と純度を最適化することに重点を置いています。 合成経路は、安定した中間体と高い生成物収率を備えた短く設計されており、コスト効率が高く、大規模生産に適しています .
科学的研究の応用
Nomegestrol acetate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study progestogen activity and receptor binding.
Biology: Investigated for its effects on cellular processes and hormone regulation.
Medicine: Used in clinical trials for contraceptive efficacy and hormone replacement therapy.
Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems.
作用機序
ノメゲストロール酢酸塩は、プロゲステロン受容体に結合し、天然のプロゲステロンの作用を模倣することによって、その効果を発揮します。この結合は、生殖プロセスに関与する特定の遺伝子の活性化につながります。 この化合物は、抗アンドロゲン活性も示し、婦人科疾患における治療効果に貢献しています .
類似の化合物:
- メドロキシプロゲステロン酢酸塩
- メゲストロール酢酸塩
- シプロテロン酢酸塩
比較: ノメゲストロール酢酸塩は、プロゲステロン受容体に対する高い選択性と、アンドロゲン性およびエストロゲン性の活性が最小限である点が特徴です。 この選択性により、他のプロゲステロンによく見られる副作用のリスクが軽減され、ホルモン療法と避妊において好ましい選択肢となっています .
Safety and Hazards
Nomegestrol acetate should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
将来の方向性
Nomegestrol acetate has been used successfully for the treatment of some gynecological disorders (menstrual disturbances, dysmenorrhoea, premenstrual syndrome) and as a component of hormone replacement therapy (HRT) in combination with estradiol for the relief of menopausal symptoms . It has been approved in Europe as monotherapy for the treatment of the menopausal syndrome, uterine diseases and menorrhagia, and in combination with an estrogen for the treatment of menopausal symptoms . Its potent antigonadotropic properties, and other beneficial metabolic and pharmacological characteristics, suggest that Nomegestrol acetate can be an effective progestogen for use in combination with an estrogen in oral estrogen/progestogen contraceptive treatment and in HRT, while it also provides some non-contraceptive benefits for women’s health .
生化学分析
Biochemical Properties
Nomegestrol acetate is designed to bind specifically to the progesterone receptor . It exerts strong antiestrogenic effects at the level of the endometrium and has potent antigonadotropic activity . It also has partial antiandrogenic activity . Nomegestrol acetate interacts with enzymes such as cytochrome P450 (CYP) system enzymes, including CYP3A3, CYP3A4, and CYP2A6 .
Cellular Effects
Nomegestrol acetate has been shown to inhibit the growth of RL95-2 and HEC-1A cells, arresting the cell cycle at the G0/G1 phase, inducing apoptosis, and markedly down-regulating the level of phosphorylated mTOR/4EBP1/eIF4G in both cell lines . It also had a stimulatory effect on the activity of estrogen sulfotransferase, an enzyme that converts E1 to E1S or E2 to E2S in hormone-dependent MCF-7 and T-47D human breast cancer cells .
Molecular Mechanism
Nomegestrol acetate may oppose the actions of androgens on the ventral prostate by directly interacting with the androgen receptor . It is metabolized in the liver via the cytochrome P450 (CYP) system; hydroxylation to six main metabolites with no or minimal progestational activity is dependent on CYP3A3, CYP3A4, and CYP2A6 .
Temporal Effects in Laboratory Settings
Nomegestrol acetate has shown a lack of proliferative activity in normal and cancerous breast tissue, and does not have a deleterious effect on bone remodeling . It also does not adversely affect glucose metabolism or body weight .
Dosage Effects in Animal Models
In animal models, nomegestrol acetate inhibited ovulation in rats and monkeys at dosages of 2.5 mg/kg and 1 mg/kg, respectively .
Metabolic Pathways
Nomegestrol acetate is metabolized in the liver via the cytochrome P450 (CYP) system; hydroxylation to six main metabolites with no or minimal progestational activity is dependent on CYP3A3, CYP3A4, and CYP2A6 .
Transport and Distribution
The apparent volume of distribution of nomegestrol acetate is large (approximately 1200–1300 L), indicating that protein binding is not a limiting factor in the distribution of the molecule .
Subcellular Localization
Given its role as a progestin, it is likely to be found in the cytoplasm before it binds to the progesterone receptor and translocates to the nucleus to exert its effects .
準備方法
Synthetic Routes and Reaction Conditions: Nomegestrol acetate is synthesized starting from 17α-hydroxyprogesterone acetate. The process involves etherification addition and elimination, followed by a hydrogenated reduction reaction to produce a crude product. This crude product is then crystallized using ethyl acetate . Another method involves the use of Rh-Binap catalysts, which offer mild reaction conditions and the ability to recycle the catalyst .
Industrial Production Methods: The industrial production of nomegestrol acetate focuses on optimizing yield and purity while minimizing environmental impact. The synthesis route is designed to be short, with stable intermediates and high product yield, making it cost-effective and suitable for large-scale production .
化学反応の分析
反応の種類: ノメゲストロール酢酸塩は、次のようなさまざまな化学反応を起こします。
還元: 水素の付加または酸素の除去が含まれます。
置換: ある官能基を別の官能基で置き換えることを含みます。
一般的な試薬と条件:
酸化: 一般的な試薬には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 一般的な試薬には、パラジウム触媒の存在下での水素ガスがあります。
置換: 一般的な試薬には、塩素系化合物と求核剤があります。これらの試薬は、塩基性または酸性条件で使用されます。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、還元は完全に飽和した化合物を生成する可能性があります。
4. 科学研究への応用
ノメゲストロール酢酸塩は、幅広い科学研究に応用されています。
化学: プロゲステロン活性と受容体結合を研究するためのモデル化合物として使用されます。
生物学: 細胞プロセスとホルモン調節に対する影響について調査されています。
特性
IUPAC Name |
[(8S,9S,10R,13S,14S,17R)-17-acetyl-6,13-dimethyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O4/c1-13-11-20-18(17-6-5-16(26)12-19(13)17)7-9-22(4)21(20)8-10-23(22,14(2)24)27-15(3)25/h11-12,17-18,20-21H,5-10H2,1-4H3/t17-,18-,20-,21+,22+,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIVBFTNIGYRNQY-YQLZSBIMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4C1=CC(=O)CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)OC(=O)C)C)[C@@H]4C1=CC(=O)CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90207349 | |
| Record name | Nomegestrol acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90207349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58652-20-3 | |
| Record name | Nomegestrol acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58652-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nomegestrol acetate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058652203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nomegestrol acetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13981 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nomegestrol acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90207349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17-hydroxy-6-methyl-19-norpregna-4,6-diene-3,20-dione 17-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.781 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NOMEGESTROL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83J78V5W05 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Nomegestrol Acetate (NOMAC)?
A1: Nomegestrol acetate (NOMAC) is a synthetic progestin, a class of medications that mimic the effects of the naturally occurring hormone progesterone. It is used in various applications, including hormone replacement therapy and contraception.
Q2: How does NOMAC exert its effects on the body?
A: NOMAC primarily acts by binding to progesterone receptors. [] This binding can lead to a range of downstream effects, including:
- Inhibition of Ovulation: NOMAC effectively suppresses the surge in luteinizing hormone (LH) that triggers ovulation. [, , ]
- Changes in Cervical Mucus: NOMAC alters the consistency of cervical mucus, making it thicker and less hospitable to sperm penetration. [, ]
- Endometrial Changes: NOMAC induces changes in the lining of the uterus (endometrium), making it less receptive to implantation of a fertilized egg. [, ]
Q3: Does NOMAC have any effects on estrogen levels?
A: Yes, NOMAC can indirectly lower estrogen levels by suppressing the production of gonadotropins like follicle-stimulating hormone (FSH) and LH, which are involved in estrogen synthesis. [, , , ]
Q4: How does NOMAC compare to other progestins in terms of its action on the endometrium?
A: Unlike some progestins that can have a proliferative effect on the endometrium, NOMAC does not appear to stimulate endometrial growth. [, ]
Q5: What is the molecular formula and weight of NOMAC?
A5: The molecular formula of NOMAC is C22H28O4, and its molecular weight is 356.47 g/mol.
Q6: Are there any known impurities associated with NOMAC synthesis?
A: Yes, recent studies have identified and characterized several impurities in NOMAC samples, both known and novel. These findings are important for quality control in NOMAC production. []
Q7: How do structural modifications of Nomegestrol Acetate impact its activity?
A: Research has shown that even small changes to the structure of NOMAC can significantly affect its binding affinity for steroid hormone receptors, particularly progesterone receptors. These changes influence its progestational, anti-estrogenic, and anti-androgenic activities. []
Q8: What is the stability profile of Nomegestrol Acetate?
A8: While specific stability data is not extensively discussed in the provided articles, NOMAC is known to be stable under typical storage conditions.
Q9: Are there any specific formulation strategies employed to improve the stability, solubility, or bioavailability of NOMAC?
A: NOMAC has been formulated in various ways, including oral tablets, subdermal implants, and potentially vaginal rings. [, , , ] Specific details about formulation strategies to enhance its properties were not found in these articles.
Q10: How is NOMAC absorbed, distributed, metabolized, and excreted (ADME)?
A: While a detailed ADME profile is not provided in these articles, research indicates that NOMAC is well-absorbed after oral administration. [, ] It is likely metabolized in the liver, as is typical for steroid hormones, but specific metabolites were not identified in these studies.
Q11: Does the route of administration (e.g., oral vs. transdermal) affect the pharmacokinetics of NOMAC?
A: It's likely, but the provided articles focus primarily on oral administration and a few on implants. [, , ] More research is needed to compare the pharmacokinetic profiles of different NOMAC formulations.
Q12: What in vitro models have been used to study the effects of NOMAC?
A12: Researchers have employed various in vitro models, including:
- Human breast cancer cell lines (MCF-7 and T-47D): These cell lines are commonly used to study hormone-dependent breast cancer and the effects of progestins. [, , ]
- Rat granulosa cells: These cells are important for ovarian function and have been used to investigate the direct effects of NOMAC on steroidogenesis. []
- Human endothelial cells: These cells line blood vessels, and studies using them have provided insights into the potential cardiovascular effects of NOMAC. []
Q13: What in vivo models have been used to study NOMAC?
A: Rat models have been utilized to investigate the anti-androgenic effects of NOMAC on the prostate. [] Additionally, clinical trials in humans have been conducted to evaluate the efficacy and safety of NOMAC for various indications. [, , , , , , , , , , ]
Q14: What are the key findings from clinical trials on NOMAC?
A14: Clinical trials have demonstrated that NOMAC is effective for:
- Contraception: NOMAC-containing oral contraceptives have shown good contraceptive efficacy comparable to other established formulations. [, , , ]
- Menstrual Symptom Relief: NOMAC has effectively reduced menstrual pain, bleeding, and other associated symptoms in premenopausal women. [, , , ]
- Hormone Replacement Therapy (HRT): NOMAC has been successfully used in HRT to manage menopausal symptoms, often in combination with estradiol. [, , , ]
Q15: Are there any specific drug delivery approaches being explored for NOMAC to enhance its targeting to specific tissues?
A: Research suggests that subdermal implants and vaginal rings could offer alternative delivery methods for NOMAC, potentially leading to different pharmacokinetic profiles and localized effects. [, , , ]
Q16: What analytical techniques have been used to characterize and quantify NOMAC in biological samples?
A16: Researchers have employed various analytical techniques, including:
- Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): This highly sensitive and selective technique has been used to simultaneously quantify NOMAC and estradiol in plasma samples from postmenopausal women. []
Q17: How does the dissolution rate of NOMAC in various media affect its bioavailability?
A17: While the provided articles do not extensively discuss dissolution and solubility, these factors are crucial for oral bioavailability. Formulations are likely optimized to ensure adequate dissolution and absorption of NOMAC.
Q18: How have analytical methods for measuring NOMAC been validated?
A: Researchers have emphasized the importance of validating analytical methods for NOMAC, particularly immunoassays, due to the potential for interference from plasma components. Rigorous validation procedures are crucial to ensure the accuracy, precision, and specificity of these assays. []
Q19: What measures are taken to ensure the quality control of NOMAC during its development and manufacturing?
A: The identification and characterization of impurities in NOMAC highlight the importance of stringent quality control measures throughout its production. [] These measures help to ensure the consistency, safety, and efficacy of NOMAC products.
Q20: What are some alternatives to Nomegestrol Acetate for contraception and hormone replacement therapy?
A: There are numerous alternatives to NOMAC, including other progestins (e.g., drospirenone, levonorgestrel) and different types of hormonal contraceptives (e.g., combined oral contraceptives containing ethinyl estradiol, progestin-only pills, hormonal IUDs, implants, patches, vaginal rings). The choice of contraceptive or HRT regimen depends on individual patient factors and preferences. [, , , , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


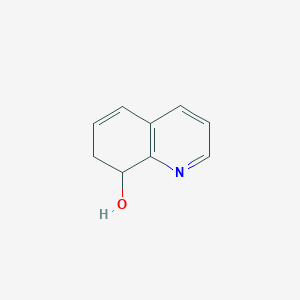

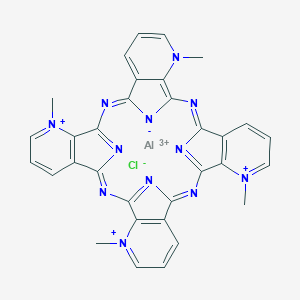
![6-Bromopyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B136352.png)
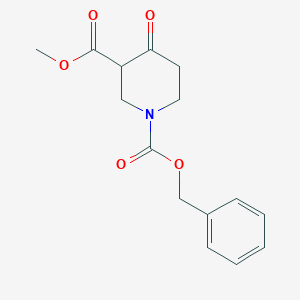
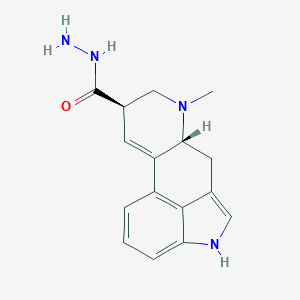
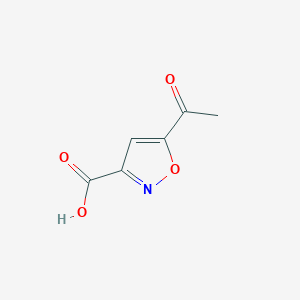
![2-(Methylthio)thieno[3,2-c]pyridine-3-carbonitrile](/img/structure/B136367.png)
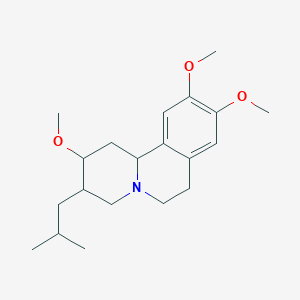
![[(4-Bromophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B136369.png)
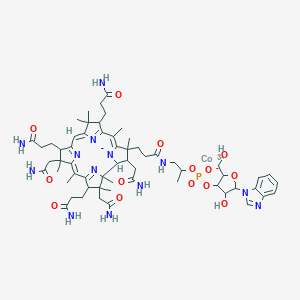
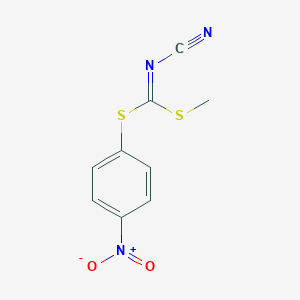
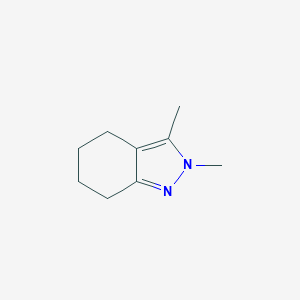
![1-[2-Naphthyl(4-phenyl-1H-pyrrol-3-yl)methyl]-1H-imidazole](/img/structure/B136376.png)
